Ethanone, 1-[1-(3-chlorophenyl)-4-(2-thenoyl)-pyrazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Attachment of the Thienylcarbonyl Group: This is typically done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thienylboronic acid with a halogenated pyrazole derivative under palladium catalysis.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorophenyl and thienylcarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution might involve reagents like bromine or iodine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and either inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
- 1-(4-CHLOROPHENYL)-3-[1-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-4(1H)-PYRIDAZINONE
- 4-CHLOROPHENYL 3,5-DIMETHYL-1-(2-THIENYLCARBONYL)-1H-PYRAZOL-4-YL SULFIDE
Uniqueness: 1-[1-(3-CHLOROPHENYL)-4-(2-THIENYLCARBONYL)-1H-PYRAZOL-3-YL]-1-ETHANONE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H11ClN2O2S |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)-4-(thiophene-2-carbonyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C16H11ClN2O2S/c1-10(20)15-13(16(21)14-6-3-7-22-14)9-19(18-15)12-5-2-4-11(17)8-12/h2-9H,1H3 |
InChI Key |
WGTBUEHVLZQJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1C(=O)C2=CC=CS2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.